molecular formula C14H20N4O4S B2958324 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034487-02-8

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2958324
M. Wt: 340.4
InChI Key: GPIHWHOENAWMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C14H20N4O4S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety has been explored for their potential use as antimicrobial agents. This research aimed to create new compounds with promising antibacterial and antifungal activities, demonstrating the utility of such chemical structures in developing new antimicrobial strategies (Darwish et al., 2014).

Molecular Structure Analysis

The detailed molecular structure analysis of compounds related to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide reveals insights into their conformation and potential chemical reactivity. For example, the study of (1R,3S,5R,6S)-6-acetoxy-3-(4-methylphenylsulfonyloxy)tropane has provided valuable information on its molecular conformation, which is crucial for understanding its reactivity and potential applications in drug design (Yang et al., 2008).

Cationic Oligomerization Studies

Research on the cationic oligomerization of bicyclic oxalactam, which shares structural similarities with the compound , has led to the synthesis of oligomer mixtures at high yields. This study provides insights into novel oligomerization processes and the structural analysis of the resulting compounds, which could have implications for material science and polymer research (Hashimoto & Sumitomo, 1984).

Antimalarial and COVID-19 Drug Research

Compounds structurally related to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide have been investigated for their potential as antimalarial agents and in the context of COVID-19 drug research. These studies have utilized computational calculations and molecular docking studies to evaluate the efficacy of sulfonamide derivatives, providing a foundation for further drug development efforts in the fight against infectious diseases (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-23(21,22)18-11-4-5-12(18)8-10(7-11)16-13(19)9-17-14(20)3-2-6-15-17/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIHWHOENAWMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

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